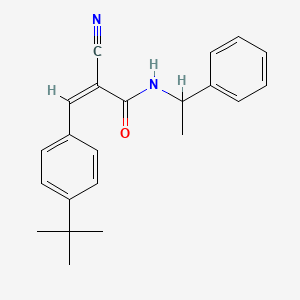

(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis

This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .Aplicaciones Científicas De Investigación

Synthesis and Polymer Research

The compound under discussion is related to a family of chemicals that include various phenyl and tert-butyl groups, which are often used in the synthesis of polymers and other complex organic molecules. For example, research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol has shown the creation of noncrystalline, soluble polyamides with high thermal stability, illustrating the potential use of related compounds in developing advanced polymeric materials (Hsiao, Yang, & Chen, 2000).

Catalysis and Asymmetric Hydrogenation

Compounds with tert-butylphenyl groups have been utilized in the synthesis of rigid P-chiral phosphine ligands, which are applied in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant for the production of chiral pharmaceutical ingredients, demonstrating the compound's relevance in catalysis and drug synthesis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Heat-Resistant Materials

Further research into soluble and curable aromatic polyamides containing terminal cyano groups has highlighted the potential of such compounds to be crosslinked into heat-resistant resins. These materials exhibit excellent thermal stability and could serve as matrices for high-performance polymeric materials, indicating the application of related chemical structures in the development of durable, heat-resistant polymers (Yu, Wang, Liu, Lin, & Jian, 2009).

Organocatalysis

The utility of related compounds in organocatalysis is also noteworthy. Phosphazene bases, for example, have been shown to be active organocatalysts for the living ring-opening polymerization of cyclic esters, leading to polyesters with predictable molecular weights and narrow polydispersities. This illustrates the broader application of tert-butylphenyl and related compounds in catalyzing polymerization reactions, contributing to advancements in polymer chemistry (Zhang, Nederberg, Pratt, Waymouth, Hedrick, & Wade, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c1-16(18-8-6-5-7-9-18)24-21(25)19(15-23)14-17-10-12-20(13-11-17)22(2,3)4/h5-14,16H,1-4H3,(H,24,25)/b19-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQJINCVESUSBP-RGEXLXHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)

![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)

![5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2372146.png)

![Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2372152.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2372153.png)

![N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372154.png)

![1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2372158.png)